![molecular formula C7H7NO B144475 4-Acetylpyridine CAS No. 1122-54-9](/img/structure/B144475.png)
4-Acetylpyridine
Overview
Description
4-Acetylpyridine (4-AP) is a compound that has been extensively studied due to its various applications in analytical chemistry, spectroscopy, and as a precursor for the synthesis of other chemicals. It is known for its spectroscopic properties, which have been analyzed using different spectral methods and density functional theory (DFT) calculations . The compound has also been used as a catalyst in acetylation reactions .
Synthesis Analysis
The synthesis of this compound derivatives has been explored in several studies. For instance, this compound has been used as a precursor for the synthesis of Schiff-Base ligands . Additionally, it has been combined with other compounds such as 4-aminobenzoic acid to form adducts with potential nonlinear optical (NLO) properties . The synthesis processes often involve reactions such as esterification, Claisen condensation, and slow solvent evaporation solution growth techniques .
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been determined using various techniques, including X-ray diffraction, NMR spectral studies, and DFT calculations . These studies have provided insights into the conformational preferences of the acetyl group and the structural properties of the pyridine ring . The molecular complex of this compound with pentachlorophenol, for example, has been characterized by a slightly twisted plane between the pyridine and phenol rings .
Chemical Reactions Analysis
This compound participates in various chemical reactions, including acetylation, where it acts as a catalyst . It forms complexes with other compounds, such as pentachlorophenol, through hydrogen bonding . The compound's reactivity has also been utilized in the synthesis of thiosemicarbazones and their metal complexes, which have been studied for their spectroscopic, structural, and biological properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been investigated through spectroscopic studies, including IR, NMR, and UV-Vis spectroscopy . These studies have revealed details about the vibrational and structural properties of the compound. The thermal stability, mechanical properties, and laser damage threshold of this compound derivatives have also been examined, indicating their potential for various applications .
Scientific Research Applications
Spectroscopic Analysis
- Density Functional Theory Studies on FT-IR and Raman Spectra : 4-Acetylpyridine's infrared and Raman spectra were determined using the liquid film method. The study provides detailed assignments of observed bands, useful in the fingerprinting of related compounds (Cui Feng-hu, 2014).
- DFT Simulation and Spectroscopic Investigations : Analysis of UV–Vis and infrared spectra of this compound provides insights into its vibrational and structural properties, contributing to the understanding of its electronic properties (A. Atilgan et al., 2018).
Biological Applications
- In Bioinorganic Chemistry and Medicinal Chemistry : this compound is used as a chemical intermediate in various fields, including pharmaceuticals. It's involved in the synthesis of metalloprotein/enzyme models and contributes to cancer diagnosis and treatment research (H. Ali, 2012).
- Stereo-selective Reduction in Biological Systems : The enzyme catalyzing the stereo-selective reduction of acetylpyridines, including this compound, in rat liver, has been identified and characterized. This is significant for understanding reductive metabolism in biological systems (K. Uwai et al., 2005).
Chemical Synthesis and Applications
- Synthesis of Complexes for Biological Studies : Research on transition metal ion complexes synthesized from this compound derivatives highlights their potential in DNA and protein degradation, as well as their antimicrobial and antioxidative properties (U. el-Ayaan et al., 2009).
- Microwave-Promoted Synthesis : Utilizing this compound in microwave-irradiated reactions, enhancing the efficiency of synthesizing aryl-terpyridines and triarylpyridines (S. Tu et al., 2005).
Antimicrobial Properties
- Antimicrobial and Antioxidant Activity : Compounds derived from condensation reactions involving this compound have shown moderate antifungal activity and potential for antibacterial applications (R. Rusnac et al., 2020).
Corrosion Inhibition
- Use as a Corrosion Inhibitor : this compound derivatives have been explored as inhibitors for mild steel corrosion, highlighting its potential application in industrial processes (S. Kumar et al., 2011).
Structural and Photochemical Properties
- Study on Electronic Structure and Photochemistry : Investigation into the effect of substituents on this compound's electronic structure, spectra, and photochemical properties provides insights into the design of complexes with specific properties (Amer A. G. Al Abdel Hamid et al., 2012).
Enzyme Inhibition and Neurodegenerative Diseases
- Inhibition of Monoamine Oxidase and Acetylcholinesterase : Derivatives of this compound have shown inhibitory effects on human monoamine oxidase and acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases (Melissa D'Ascenzio et al., 2015).
Safety and Hazards
4-Acetylpyridine is harmful if swallowed, in contact with skin, or if inhaled . It is irritating to the skin, eyes, mucous membranes, and upper respiratory tract . When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides .
Relevant Papers One relevant paper discusses the synthesis of heteroaromatic hybrid chalcones, where this compound is used in the preparation of these compounds .
Mechanism of Action
Target of Action
4-Acetylpyridine is an organic compound that has been reported to have anticonvulsant properties . .
Mode of Action
It has been reported to offer long-lasting protection against hypothermic restraint stress-induced gastric ulceration in mice . This suggests that it may interact with targets in the nervous system and the gastrointestinal tract to exert its effects.
Biochemical Pathways
Given its reported anticonvulsant and gastroprotective effects, it may influence pathways related to neuronal signaling and gastric mucosal protection .
Result of Action
The administration of this compound has been reported to provide long-lasting protection against gastric ulceration induced by hypothermic restraint stress in mice . This suggests that it may have a protective effect on the gastric mucosa, potentially by reducing stress-induced gastric acid secretion or by enhancing the gastric mucosal defense mechanisms.
properties
IUPAC Name |
1-pyridin-4-ylethanone | |
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InChI |
InChI=1S/C7H7NO/c1-6(9)7-2-4-8-5-3-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQUKDQWMMOHSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
Record name | 4-ACETYLPYRIDINE | |
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DSSTOX Substance ID |
DTXSID0022147 | |
Record name | 4-Acetylpyridine | |
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Molecular Weight |
121.14 g/mol | |
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Physical Description |
4-acetylpyridine is a dark amber liquid. (NTP, 1992) | |
Record name | 4-ACETYLPYRIDINE | |
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Boiling Point |
414 °F at 760 mmHg (NTP, 1992) | |
Record name | 4-ACETYLPYRIDINE | |
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Flash Point |
greater than 200 °F (NTP, 1992) | |
Record name | 4-ACETYLPYRIDINE | |
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Solubility |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992) | |
Record name | 4-ACETYLPYRIDINE | |
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Density |
1.111 at 74.1 °F (NTP, 1992) - Denser than water; will sink | |
Record name | 4-ACETYLPYRIDINE | |
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Vapor Pressure |
4.9 mmHg at 77 °F ; 6.1 mmHg at 94.1 °F (NTP, 1992) | |
Record name | 4-ACETYLPYRIDINE | |
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CAS RN |
1122-54-9 | |
Record name | 4-ACETYLPYRIDINE | |
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Record name | 4-Acetylpyridine | |
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Record name | 4-Acetylpyridine | |
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Record name | 4-Acetylpyridine | |
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Record name | Ethanone, 1-(4-pyridinyl)- | |
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Record name | 4-Acetylpyridine | |
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Record name | Methyl 4-pyridyl ketone | |
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Record name | 4-ACETYLPYRIDINE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-acetylpyridine?
A1: The molecular formula of this compound is C₇H₇NO, and its molecular weight is 121.14 g/mol. [, ]
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Common spectroscopic techniques include:
- Fourier-transform infrared spectroscopy (FT-IR): Identifies functional groups and bonding modes. [, , , , , ]
- Nuclear magnetic resonance spectroscopy (NMR): Provides structural information and confirms the presence of specific protons. [, , , , ]
- Ultraviolet-visible spectroscopy (UV-Vis): Investigates electronic transitions and complexation behavior. [, , , , , , , ]
Q3: How does the acetyl group in this compound influence its coordination properties compared to pyridine?
A3: The electron-withdrawing nature of the acetyl group reduces the electron density on the nitrogen atom, making this compound a weaker base compared to pyridine. This affects its coordination ability and the stability of the resulting complexes. [, ]
Q4: What types of metal complexes are commonly formed with this compound?
A4: this compound forms complexes with various transition metals, including copper(II), [, , , , , ] nickel(II), [, , , ] cobalt(II), [, , , ] zinc(II), [, ] cadmium(II), [] manganese(II), [, ] and samarium(III). [, ] These complexes exhibit diverse structural motifs, ranging from discrete molecules to one-dimensional chains and two-dimensional layers. [, , , , , ]
Q5: What is the role of this compound in influencing the formation of supramolecular structures?
A5: this compound can participate in hydrogen bonding, influencing the assembly of supramolecular structures. For instance, in complexes with meso-tetra(carboxyphenyl)porphyrins, this compound can disrupt the formation of multiporphyrin arrays by preferentially interacting with carboxylic acid groups. [] This highlights its role in controlling intermolecular interactions and crystal packing.
Q6: Can this compound undergo chemical transformations in the presence of metal ions?
A6: Yes, this compound can undergo aerobic oxidation in the presence of copper(II) ions and O₂, leading to the formation of isonicotinate (ina). [] This transformation highlights the potential for using this compound as a precursor for other ligands in coordination chemistry.
Q7: What are some potential applications of this compound and its derivatives?
A7: this compound and its derivatives have shown potential in various fields, including:
- Corrosion inhibition: Thiosemicarbazone derivatives of this compound, particularly their copper(II) complexes, have demonstrated potential as corrosion inhibitors. []
- Antimicrobial activity: Terpolymers incorporating this compound oxime moieties exhibit promising antimicrobial properties against a range of microorganisms. []
- Antitumor activity: Copper(I) and copper(II) complexes of this compound thiosemicarbazone derivatives demonstrate antiproliferative activity against glioblastoma cells, surpassing the potency of cisplatin. []
- Antibacterial activity: Transition metal complexes of this compound Schiff base derivatives show significant antibacterial activity compared to the free ligands. []
Q8: Are there studies investigating the structure-activity relationships (SAR) of this compound derivatives?
A8: Yes, several studies have explored SAR, particularly for its derivatives as potential drug candidates:
- (Thiazol-2-yl)hydrazone derivatives: These derivatives exhibit inhibitory effects on human monoamine oxidase (hMAO) A and B enzymes. The position of the pyridine ring and the substituents on the thiazole ring significantly influence their inhibitory activity and selectivity. []
- Thiosemicarbazone derivatives: Copper complexes of these derivatives demonstrate varying levels of antiproliferative activity against glioblastoma cells. The structure of the thiosemicarbazone ligand, including the substituents and the metal ion, significantly impacts their potency. []
- Ruthenium(II) bis(bipyridine) complexes: The position of the acetyl substituent on the pyridine ring in these complexes influences their electronic structure, spectroscopic properties, and photochemical behavior. []
Q9: Have computational methods been employed to study this compound and its derivatives?
A9: Yes, computational methods have been employed for:
- Vibrational frequency calculations: Density Functional Theory (DFT) calculations, using basis sets like LANL2DZ and SDD, have been used to predict and assign vibrational frequencies of this compound and its zinc(II) halide complexes, providing insights into their structural and spectroscopic properties. []
- Molecular modeling: Molecular modeling studies have been crucial in understanding the structure-activity relationships of this compound derivatives, particularly as inhibitors of hMAO enzymes. These studies provide insights into binding interactions and guide the design of more potent and selective inhibitors. []
- Magnetostructural correlations: Density functional theory (DFT) calculations have been employed to calculate the exchange constants in nickel(II) thiocyanate coordination polymers containing this compound. These calculations provide valuable insights into the magnetic behavior of these materials. []
Q10: Are there studies on the photochemistry of this compound complexes?
A10: Yes, time-resolved infrared spectroscopy (TRIR) has been employed to investigate the photochemical behavior of tungsten pentacarbonyl complexes containing this compound. [] These studies provide information about the excited state dynamics and photodissociation pathways of these complexes. []
Q11: Has the reduction behavior of this compound complexes been explored?
A11: Yes, electrochemical techniques like cyclic voltammetry, coupled with electron spin resonance (ESR) spectroscopy, have been used to study the reduction of group VIB metal pentacarbonyl complexes containing this compound. [] These studies provide information about the electron accepting properties of these complexes and the localization of the unpaired electron upon reduction. []
Q12: Are there any studies examining the impact of solvents on the reactivity of this compound complexes?
A12: Yes, research on non-heme diiron enzyme model compounds containing this compound as a ligand has shown that the presence of water can induce structural changes and significantly accelerate the oxygenation rates of these complexes. [] These findings emphasize the importance of considering solvent effects in the reactivity of metal complexes. []
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